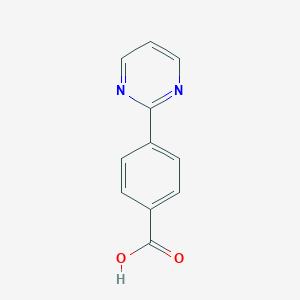

4-(Pyrimidin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDAEOTYLPWXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363853 | |

| Record name | 4-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-12-1 | |

| Record name | 4-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid

Foreword: The Strategic Importance of 4-(Pyrimidin-2-yl)benzoic Acid

4-(Pyrimidin-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring both a hydrogen bond acceptor (pyrimidine ring) and a carboxylic acid group, makes it a valuable scaffold for the design of kinase inhibitors and other targeted therapeutics. The pyrimidine core is a common motif in a multitude of biologically active molecules, while the benzoic acid moiety provides a versatile handle for further chemical modification and salt formation, enhancing pharmacokinetic properties. This guide provides an in-depth exploration of the primary synthetic routes to this crucial building block, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of 4-(pyrimidin-2-yl)benzoic acid can be broadly approached through two primary strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions: This modern and highly versatile approach focuses on the direct formation of the carbon-carbon bond between the pyrimidine and benzene rings. The Suzuki-Miyaura coupling is the most prominent and widely employed method in this category.

-

Construction from a Nitrile Intermediate: This classical yet robust strategy involves the synthesis of a key intermediate, 4-(pyrimidin-2-yl)benzonitrile, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.

A third, more traditional approach, the Pinner pyrimidine synthesis , allows for the construction of the pyrimidine ring itself from acyclic precursors. While less direct for this specific target, it offers an alternative route for creating substituted pyrimidine cores.

This guide will delve into the technical details of each of these methodologies, providing a comparative analysis to inform the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, particularly between aromatic rings.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (a boronic acid or ester) with an organohalide. For the synthesis of 4-(pyrimidin-2-yl)benzoic acid, this translates to the coupling of a 2-halopyrimidine with a boronic acid derivative of benzoic acid.

Causality Behind Experimental Choices:

-

Choice of Coupling Partners: The most common approach involves the coupling of 2-chloropyrimidine with 4-carboxyphenylboronic acid or its ester derivative (e.g., ethyl 4-boronobenzoate). Using the ester form can sometimes lead to cleaner reactions and easier purification, with a final hydrolysis step to yield the carboxylic acid.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this type of transformation.[2] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently employed. The choice of solvent is also crucial, with common options including 1,4-dioxane, toluene, or dimethylformamide (DMF), often in the presence of water.[3]

-

Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times from hours to minutes, making it an attractive option for rapid synthesis and library generation.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura synthesis of 4-(pyrimidin-2-yl)benzoic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of Ethyl 4-(pyrimidin-2-yl)benzoate

-

To a dry Schlenk flask, add 2-chloropyrimidine (1.0 eq), ethyl 4-boronobenzoate (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-(pyrimidin-2-yl)benzoate.

Step 2: Hydrolysis to 4-(Pyrimidin-2-yl)benzoic Acid

-

Dissolve the ethyl 4-(pyrimidin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).[5]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 4-(pyrimidin-2-yl)benzoic acid as a solid.

| Parameter | Suzuki-Miyaura Coupling |

| Starting Materials | 2-Halopyrimidine, 4-Boronobenzoic acid ester |

| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Solvent | Dioxane/Water, Toluene, DMF |

| Temperature | 80-120 °C (conventional), 100-150 °C (microwave) |

| Reaction Time | 6-24 hours (conventional), 10-30 minutes (microwave) |

| Typical Yield | 70-95% |

Method 2: Synthesis via Nitrile Intermediate and Hydrolysis

This two-stage approach first constructs the 4-(pyrimidin-2-yl)benzonitrile intermediate, which is then hydrolyzed to the final carboxylic acid product. This method is advantageous when the corresponding nitrile-substituted starting materials are more readily available or cost-effective.

Causality Behind Experimental Choices:

-

Formation of the Nitrile Intermediate: 4-(Pyrimidin-2-yl)benzonitrile can be synthesized via a Suzuki-Miyaura coupling between a 2-halopyrimidine and 4-cyanophenylboronic acid.[6] Alternatively, it can be formed through other cross-coupling reactions or by the reaction of a suitable pyrimidine precursor with a benzonitrile derivative.

-

Hydrolysis of the Nitrile: The conversion of the nitrile to a carboxylic acid is a well-established transformation that can be achieved under either acidic or basic conditions.[7][8]

-

Acid-catalyzed hydrolysis: Typically involves heating the nitrile in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

-

Base-catalyzed hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This method initially forms the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.

-

Experimental Workflow: Nitrile Hydrolysis Pathway

Caption: Workflow for the synthesis of 4-(pyrimidin-2-yl)benzoic acid via a nitrile intermediate.

Detailed Experimental Protocol: Nitrile Hydrolysis

Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzonitrile (via Suzuki-Miyaura Coupling)

-

Follow the procedure outlined in Method 1, Step 1, substituting ethyl 4-boronobenzoate with 4-cyanophenylboronic acid (1.2 eq).

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-(pyrimidin-2-yl)benzonitrile.

Step 2: Hydrolysis of 4-(Pyrimidin-2-yl)benzonitrile

Option A: Base-Catalyzed Hydrolysis

-

To a round-bottom flask, add 4-(pyrimidin-2-yl)benzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 8-12 hours, or until the reaction is complete (TLC monitoring).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2-3), which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(pyrimidin-2-yl)benzoic acid.

Option B: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask, suspend 4-(pyrimidin-2-yl)benzonitrile (1.0 eq) in a 50-70% aqueous solution of sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 6-10 hours.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

The precipitate that forms is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to give 4-(pyrimidin-2-yl)benzoic acid.

| Parameter | Nitrile Hydrolysis Pathway |

| Starting Materials | 2-Halopyrimidine, 4-Cyanophenylboronic acid |

| Key Reagents | For hydrolysis: NaOH or H₂SO₄ |

| Solvent | Water |

| Temperature | Reflux (100-120 °C) |

| Reaction Time | 6-12 hours |

| Typical Yield | 80-95% for the hydrolysis step |

Method 3: Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for constructing the pyrimidine ring itself from acyclic precursors.[9] This route involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10] While more convergent for building highly substituted pyrimidines from simple starting materials, it is a less direct approach for 4-(pyrimidin-2-yl)benzoic acid compared to the cross-coupling methods.

Conceptual Pathway for Pinner Synthesis:

A plausible, albeit multi-step, Pinner-type synthesis could involve the reaction of a 1,3-dicarbonyl derivative of benzoic acid with formamidine. This would likely require protection of the carboxylic acid group and subsequent deprotection.

Experimental Workflow: Pinner Synthesis (Conceptual)

Caption: Conceptual workflow for the Pinner synthesis of 4-(pyrimidin-2-yl)benzoic acid.

Due to the multi-step nature and the availability of more direct methods, a detailed experimental protocol for the Pinner synthesis of this specific target is not commonly reported in the literature and is presented here for conceptual understanding.

| Parameter | Pinner Pyrimidine Synthesis |

| Starting Materials | 1,3-Dicarbonyl compound, Amidine |

| Key Reagents | Acid or base catalyst |

| Solvent | Typically an alcohol (e.g., ethanol) |

| Temperature | Varies, often reflux |

| Reaction Time | Varies widely |

| Typical Yield | Moderate to good |

Comparative Analysis and Conclusion

| Feature | Suzuki-Miyaura Coupling | Nitrile Hydrolysis | Pinner Synthesis |

| Convergence | High | High | Moderate |

| Versatility | Excellent for a wide range of analogs | Good, relies on nitrile availability | Excellent for diverse pyrimidine cores |

| Reaction Conditions | Mild to moderate | Can require harsh acidic/basic conditions | Varies, can be harsh |

| Scalability | Generally good | Good | Can be challenging for multi-step routes |

| Key Advantage | Direct C-C bond formation, high yields | Utilizes readily available nitrile precursors | Builds the pyrimidine core from simple units |

| Key Disadvantage | Cost of palladium catalysts and ligands | Two distinct synthetic stages | Less direct for this specific target |

For the synthesis of 4-(pyrimidin-2-yl)benzoic acid, the Suzuki-Miyaura coupling generally represents the most efficient and versatile approach, particularly when a variety of analogs are desired. The directness of the C-C bond formation and the typically high yields make it a preferred method in modern synthetic chemistry.

The synthesis via nitrile hydrolysis is a highly viable and often cost-effective alternative, especially for large-scale production where the starting materials may be more economical. The hydrolysis step is robust and high-yielding.

The Pinner synthesis , while a cornerstone of heterocyclic chemistry, is less practical for this specific, relatively simple target compared to the more modern cross-coupling strategies. It remains a valuable tool for the synthesis of more complex, substituted pyrimidine scaffolds.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product.

References

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Baran, P. S., & O'Malley, D. P. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 180.

-

Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

- (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o398.

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents.

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

- Process for hydrolysis of nitriles. (n.d.). Google Patents.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Cyanopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2017). RSC Advances, 7(83), 52838-52842.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15(1), 1-18.

- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (1998). Journal of Pharmaceutical Sciences, 87(11), 1389-1393.

- Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2, 223-227.

- 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347.

Sources

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrimidin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(Pyrimidin-2-yl)benzoic acid is a pivotal chemical entity, recognized for its integral role as a building block in the synthesis of targeted therapeutics. Its structural motif, featuring a benzoic acid appended to a pyrimidine ring, provides a versatile scaffold for developing kinase inhibitors. A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and designing novel analogues with enhanced therapeutic profiles. This guide offers a detailed examination of the known physicochemical characteristics of 4-(Pyrimidin-2-yl)benzoic acid and provides robust, field-proven methodologies for the experimental determination of key parameters that are not yet extensively documented in publicly accessible literature.

Molecular and Physical Characteristics

The fundamental properties of 4-(Pyrimidin-2-yl)benzoic acid have been reported by various chemical suppliers. These foundational data points are essential for its identification, handling, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [1][2][3] |

| Melting Point | 238 °C | [2] |

| Boiling Point | 301.5 °C (Predicted) | |

| Appearance | Solid | [2] |

| CAS Number | 199678-12-1 | [1][2] |

Core Physicochemical Parameters: A Deeper Dive

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method remains the gold standard for its determination.

The workflow for determining aqueous solubility via the shake-flask method is a robust and widely accepted procedure.

Caption: Workflow for Aqueous Solubility Determination.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Validated Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying the concentration of small organic molecules.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For 4-(Pyrimidin-2-yl)benzoic acid, the carboxylic acid moiety is expected to be the primary acidic center. Potentiometric titration is a precise and accurate method for pKa determination.

This protocol provides a step-by-step guide for determining the pKa of 4-(Pyrimidin-2-yl)benzoic acid.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the sharpness of the inflection point provide an internal check on the quality of the data. The pKa of a known standard, such as benzoic acid, should be determined to validate the experimental setup.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall ADME profile. The shake-flask method is the traditional and most reliable technique for its measurement.[4][5][6][7]

The following protocol details the steps for the experimental determination of logP.[4][5][6][7]

Caption: Workflow for logP Determination by the Shake-Flask Method.

Expertise & Experience Insights:

-

Pre-saturation of Phases: This step is critical to prevent volume changes during the experiment, which would affect the accuracy of the final concentration measurements.

-

Choice of Analytical Method: The analytical method must be sensitive and linear over the expected concentration range in both phases.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and benzene rings. The chemical shifts and coupling patterns of these protons would provide valuable information for structural confirmation. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Pyrimidin-2-yl)benzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band and a strong C=O stretching band. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. While no crystal structure for 4-(Pyrimidin-2-yl)benzoic acid is currently in the public domain, a structure for a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, has been reported.[11][12] Obtaining the crystal structure of 4-(Pyrimidin-2-yl)benzoic acid would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and structure-based drug design.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

4-(Pyrimidin-2-yl)benzoic acid is a well-established intermediate in the synthesis of several kinase inhibitors.[13] Its most notable application is in the preparation of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15][16][17][18][19]

The synthesis of Nilotinib involves the coupling of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (a close derivative of the topic compound) with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[14][18] The physicochemical properties of the benzoic acid intermediate, such as its solubility and reactivity, are critical for the efficiency and yield of this coupling reaction.

Conclusion

4-(Pyrimidin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry and drug development. While its basic physical properties are known, a comprehensive, experimentally-derived dataset for its key physicochemical parameters, including aqueous solubility, pKa, and logP, is yet to be published. The standardized, robust protocols detailed in this guide provide a clear pathway for researchers to obtain this critical information. A thorough understanding of these properties is essential for leveraging the full potential of this versatile scaffold in the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

References

-

MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. Available from: [Link]

- Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347.

- Supporting Information for a chemical public

- Rane, R. A., et al. (2023). Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation. European Journal of Medicinal Chemistry, 250, 115214.

- European Patent Office. (2009).

- Google Patents. (2010).

- Google Patents. (2018). Method for preparing nilotinib (US10000470B1).

- Supporting Information for a chemical public

- Supporting Information for a chemical public

- Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. PubMed.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Sági, K., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.

- bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.

- Zhang, Q.-L., et al. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5.

- ChemScene. 160773-23-9 | 2-(Pyrimidin-2-yloxy)benzoicacid.

- National Institutes of Health. (2022).

- ResearchGate. Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.

- PubMed. (2014). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- ACD/Labs. LogP—Making Sense of the Value.

- Cambridge MedChem Consulting. LogP/D.

- ResearchGate. The correlation of the Log P values obtained by the shake flask method...

- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- MDPI. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.

- National Institutes of Health. (2007). A High-Throughput Method for Lipophilicity Measurement.

- PubChem. 4-(pyridin-2-ylmethoxy)benzoic acid (C13H11NO3).

- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3749.

- ChemicalBook. 4-(PYRIMIDIN-2-YLAMINO)-BENZOIC ACID.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)

- Global Substance Registration System. 4-((1,4-DIHYDRO-4-OXO-2-PYRIMIDINYL)AMINO)BENZOIC ACID.

- Sigma-Aldrich. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

- ResearchGate.

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 199678-12-1 CAS MSDS (4-(Pyrimidin-2-yl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Pyrimidin-2-yl-benzoic acid [myskinrecipes.com]

- 14. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 15. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 18. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 19. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

An In-depth Technical Guide to the Solid-State Characterization of 4-(Pyrimidin-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the solid-state analysis of 4-(Pyrimidin-2-yl)benzoic acid, a heterocyclic building block of significant interest in pharmaceutical development and materials science.[1] Recognizing the critical role of crystalline form in determining the physicochemical properties of a compound, this document outlines the core analytical techniques required for a thorough characterization. We will delve into the principles and experimental workflows for single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). While a definitive public crystal structure for 4-(Pyrimidin-2-yl)benzoic acid is not available at the time of this writing, this guide will utilize a chemically plausible, hypothetical crystal structure to illustrate the complete analytical process, from data acquisition to interpretation. This approach provides researchers, scientists, and drug development professionals with a robust, field-proven methodology for the comprehensive solid-state characterization of this and similar molecular compounds.

Introduction: The Significance of 4-(Pyrimidin-2-yl)benzoic Acid

4-(Pyrimidin-2-yl)benzoic acid is a bifunctional organic molecule that incorporates a rigid pyrimidine ring and a benzoic acid moiety. This unique combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a hydrogen bond donor/acceptor (carboxylic acid) makes it a prime candidate for the construction of supramolecular architectures and a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.[1] The solid-state structure, or crystalline arrangement, of this molecule dictates crucial material properties such as solubility, dissolution rate, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry.[2] A comprehensive analysis of its crystal structure is therefore not merely an academic exercise but a foundational step in its development for any advanced application.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3] It provides unequivocal information on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern the crystal packing.

Causality in Experimental Design: The Path to a High-Quality Crystal

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[4] The primary objective of the crystallization process is to encourage slow, ordered growth, which minimizes defects and results in a well-defined crystal lattice.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[5] For 4-(Pyrimidin-2-yl)benzoic acid, solvents such as a methanol/dimethylformamide (DMF) co-solvent system could be explored.

-

Solution Preparation: Prepare a nearly saturated solution of the compound by dissolving it in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, but the solution should be allowed to return to ambient temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]

-

Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.[4]

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5]

-

Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the supernatant.[4]

Mandatory Visualization: Crystal Growth Workflow

Caption: Workflow for growing single crystals suitable for X-ray diffraction.

Hypothetical Crystal Structure Analysis of 4-(Pyrimidin-2-yl)benzoic Acid

As no public crystal structure is available, we will proceed with a hypothetical yet chemically sound model based on common motifs observed in similar compounds, such as the formation of hydrogen-bonded dimers.[6] In many carboxylic acid-containing heterocyclic structures, the carboxylic acid proton forms a hydrogen bond with a nitrogen atom of the heterocyclic ring, leading to the formation of a stable, often centrosymmetric, dimer.[6][7]

Table 1: Hypothetical Crystallographic Data for 4-(Pyrimidin-2-yl)benzoic Acid

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 945.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.405 |

| Hydrogen Bond (D-H···A) | O-H···N (pyrimidine) |

| H-Bond Distance (D···A, Å) | 2.75 |

| H-Bond Angle (D-H···A, °) | 175 |

Data Interpretation and Insights:

-

Space Group: The hypothetical space group P2₁/c is one of the most common for organic molecules and indicates a centrosymmetric packing arrangement. This means that the asymmetric unit contains one molecule, and the other molecules in the unit cell are generated by symmetry operations, including an inversion center.

-

Key Structural Motif: The most significant intermolecular interaction would be the strong O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and one of the pyrimidine's nitrogen atoms. This interaction would link two molecules into a centrosymmetric dimer, a highly stable and frequently observed arrangement.[6][8]

-

π-π Stacking: In addition to hydrogen bonding, the planar aromatic rings (both the benzene and pyrimidine rings) would likely engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset of these stacked rings would be crucial in determining the overall packing efficiency.

Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk Material

While SC-XRD provides the ultimate structural detail of a single crystal, PXRD is an indispensable tool for analyzing the bulk, polycrystalline material.[8] It serves as a fingerprint for a specific crystalline phase and is used for phase identification, purity assessment, and to monitor solid-state transformations.

The Rationale Behind PXRD Experiments

For a material to be used in a pharmaceutical formulation, it is essential to ensure batch-to-batch consistency of the crystalline form.[9] PXRD is the primary technique for this verification. The diffraction pattern obtained is a direct consequence of the crystal lattice, meaning any change in the crystal structure (polymorphism) will result in a different PXRD pattern.[6]

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline sample using an agate mortar and pestle to ensure a random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Instrument Setup:

-

Radiation: Use a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Range (2θ): A typical scan range for organic molecules is from 5° to 40°.

-

Step Size: A step size of 0.02° is generally sufficient.

-

Scan Speed: A moderate scan speed (e.g., 1-2°/min) provides a good balance between data quality and acquisition time.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is the characteristic fingerprint of the crystalline phase. The positions and relative intensities of the diffraction peaks can be compared to a reference pattern (either calculated from single-crystal data or from a standard batch) to confirm phase identity and purity.

Mandatory Visualization: PXRD Analysis Workflow

Caption: Standard workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis: Probing Physicochemical Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of a crystalline solid.[10][11] These methods are critical in drug development for identifying potential degradation pathways and determining processing and storage conditions.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.[9]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Pan Sealing: Crimp the pan with a lid. For volatile substances, hermetically sealed pans should be used.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min. A common temperature range would be from ambient temperature to above the melting point (e.g., 30 °C to 300 °C).

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak will indicate melting, with the peak maximum representing the melting point. For 4-(Pyrimidin-2-yl)benzoic acid, a sharp endotherm around its reported melting point of 238 °C would be expected.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water (hydration) or residual solvent.[10]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the pan onto the TGA balance.

-

Purge Gas: Use an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A stable, anhydrous crystalline form of 4-(Pyrimidin-2-yl)benzoic acid would be expected to show no significant mass loss until the onset of thermal decomposition, which would likely occur at a temperature above its melting point.

Conclusion: A Multi-Technique Approach to Solid-State Characterization

The comprehensive analysis of the crystal structure of 4-(Pyrimidin-2-yl)benzoic acid requires a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the foundational, atomic-level understanding of the molecular packing and intermolecular interactions, it is crucial to complement this with techniques that characterize the bulk material. Powder X-ray diffraction serves as the essential tool for phase identification and quality control, while thermal analysis provides critical data on the material's stability and phase behavior. The integrated application of these methods, as outlined in this guide, provides the robust, self-validating system of analysis required for the successful development of this important molecule in pharmaceutical and materials science applications.

References

-

Zhu, H., Wang, H., & Ji, J. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Harris, K. D. M. (2007). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 7(4), 604-606. [Link]

-

NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. [Link]

-

Qi, S., & Craig, D. Q. M. (2019). Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

-

Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Materials Research Society of Japan, 39(2), 113-116. [Link]

-

Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208. [Link]

-

NIH. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. PubChem. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

G-C. G. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. IUCrJ, 9(Pt 2), 159–168. [Link]

-

Metrangolo, P., & Resnati, G. (2012). Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. Beilstein Journal of Organic Chemistry, 8, 1754–1763. [Link]

-

Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o243. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

Yaghi, O. M., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6402), eaau9344. [Link]

-

Kariuki, B. M. (2015). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1140, 199–211. [Link]

-

Sunway Pharm Ltd. 4-(Pyrimidin-2-yl)benzoic acid. [Link]

-

MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 641569-94-0|4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid|BLD Pharm [bldpharm.com]

- 4. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 11. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Pyrimidin-2-yl)benzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Pyrimidin-2-yl)benzoic acid, a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] In the absence of extensive published experimental data, this document synthesizes theoretical principles, predictive insights, and detailed experimental protocols to empower researchers in drug discovery and development. We will delve into the physicochemical properties of 4-(Pyrimidin-2-yl)benzoic acid, explore the theoretical underpinnings of its solubility in various organic solvents, and provide a comprehensive, step-by-step guide for its empirical determination using the gold-standard shake-flask method coupled with HPLC analysis.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, poor solubility is a frequent and formidable hurdle.[2] It can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For medicinal chemists and formulation scientists, a thorough understanding of an API's solubility profile is paramount for informed decision-making in lead optimization, formulation development, and toxicity assessment.[2] 4-(Pyrimidin-2-yl)benzoic acid, with its heterocyclic pyrimidine ring and acidic benzoic acid moiety, presents an interesting case study in solubility. Its structure suggests a nuanced interplay of polarity, hydrogen bonding capabilities, and aromatic interactions that will govern its behavior in different solvent environments. This guide is designed to provide a comprehensive framework for approaching the solubility assessment of this important molecule.

Physicochemical Properties of 4-(Pyrimidin-2-yl)benzoic Acid

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for 4-(Pyrimidin-2-yl)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [3][4] |

| Molecular Weight | 200.19 g/mol | [3][4] |

| Melting Point | 238°C | [1][3] |

| Appearance | Solid | [3] |

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a simple yet powerful principle for predicting solubility. This is governed by the intermolecular forces between the solute (4-(Pyrimidin-2-yl)benzoic acid) and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of 4-(Pyrimidin-2-yl)benzoic acid can form strong hydrogen bonds with these solvents. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will interact favorably with the carboxylic acid proton and the aromatic rings. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide range of compounds.[2] A substituted pyrimidinyl amino benzoic acid has been noted to have some solubility in methanol and dimethyl sulfoxide.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the polar nature of the carboxylic acid and the pyrimidine ring, the solubility of 4-(Pyrimidin-2-yl)benzoic acid is expected to be low in nonpolar solvents.

The interplay of these forces is conceptually illustrated in the diagram below.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models offer a valuable tool for estimating solubility.[5][6] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of drug-like molecules in various solvents.[2][6][7] These models utilize molecular descriptors (e.g., molecular weight, logP, polar surface area) to correlate a compound's structure with its solubility. While the accuracy of these predictions can vary, they are instrumental in early-stage drug discovery for prioritizing compounds and designing experiments.[5][6]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

4-(Pyrimidin-2-yl)benzoic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

The workflow for the shake-flask method is outlined in the following diagram:

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(Pyrimidin-2-yl)benzoic acid to a series of vials containing a known volume of each organic solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

For finer particles, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-(Pyrimidin-2-yl)benzoic acid of known concentrations in the respective organic solvent.

-

Develop a suitable HPLC method for the analysis of 4-(Pyrimidin-2-yl)benzoic acid. A reversed-phase C18 column with a mobile phase consisting of an appropriate mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is often a good starting point for aromatic carboxylic acids.[9][10]

-

Inject the standard solutions to generate a calibration curve.

-

Accurately dilute the filtered saturated solution and inject it into the HPLC system.

-

Determine the concentration of 4-(Pyrimidin-2-yl)benzoic acid in the saturated solution by interpolating its peak area from the calibration curve.

-

Data Interpretation and Application in Drug Development

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(Pyrimidin-2-yl)benzoic Acid at 25°C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) |

| Hexane | 0.1 | 1.88 | To be determined |

| Toluene | 2.4 | 2.38 | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | To be determined |

| Acetonitrile | 5.8 | 37.5 | To be determined |

| Ethanol | 4.3 | 24.5 | To be determined |

| Methanol | 5.1 | 32.7 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined |

This quantitative data is invaluable for:

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the crystallization process.

-

Preclinical Studies: Ensuring that the compound is sufficiently soluble in vehicle solutions for in vitro and in vivo testing.

-

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact solubility, guiding the design of next-generation analogs with improved properties.

Conclusion

While a comprehensive experimental dataset on the solubility of 4-(Pyrimidin-2-yl)benzoic acid in organic solvents is not yet publicly available, this guide provides the necessary theoretical framework and practical tools for researchers to confidently approach its characterization. By combining an understanding of its physicochemical properties with a robust experimental protocol like the shake-flask method, scientists can generate the high-quality solubility data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to a wide range of small molecule drug candidates, underscoring the fundamental importance of solubility science in the pharmaceutical industry.

References

-

Nguyen, B., F. Le, and A. G. P. Sam. 2020. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications 11 (1): 5753. [Link]

-

Ye, F., and D. Ouyang. 2021. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." Journal of Cheminformatics 13 (1): 98. [Link]

-

Nguyen, B., F. Le, and A. G. P. Sam. 2020. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." PMC. [Link]

-

Işık, M., S. S. H. Rizvi, and P. S. Shen. 2022. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews 122 (13): 11336-11385. [Link]

-

Ye, F., and D. Ouyang. 2021. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." OUCI. [Link]

-

Jouyban, A. 2024. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences 30 (2): x-x. [Link]

-

Asilomar Bio, Inc. 2018. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS." Regulations.gov. [Link]

-

HELIX Chromatography. n.d. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Accessed January 9, 2026. [Link]

-

BioAssay Systems. n.d. "Solubility Testing – Shake Flask Method." Accessed January 9, 2026. [Link]

-

Chiminazzo, A., et al. 2024. "Predicting drug solubility in organic solvents mixtures." Unipd. [Link]

-

Rytting, E., et al. 2005. "Aqueous and cosolvent solubility data for drug-like organic compounds." AAPS J 7 (1): E78-E105. [Link]

-

Avdeef, A. 2007. "Determination of aqueous solubility by heating and equilibration: A technical note." AAPS PharmSciTech 8 (1): E1. [Link]

-

Hossain, M. S., et al. 2024. "Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature." ChemRxiv. [Link]

-

Agarwal, A., et al. 2024. "Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water." ChemRxiv. [Link]

-

Haddad, P. R., et al. 2008. "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography." PMC. [Link]

-

SIELC Technologies. n.d. "HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column." Accessed January 9, 2026. [Link]

-

Novikova, S. E., et al. 2022. "Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples." Molecules 27 (19): 6632. [Link]

-

Wang, J., et al. 2013. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Agilent. [Link]

-

Zhu, H. B., H. Wang, and J. F. Ji. 2008. "3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid." Acta Crystallographica Section E: Structure Reports Online 64 (Pt 12): o2347. [Link]

-

Box, K., et al. 2003. "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." International Journal of Pharmaceutics 260 (2): 237-251. [Link]

-

MySkinRecipes. n.d. "4-Pyrimidin-2-yl-benzoic acid." Accessed January 9, 2026. [Link]

-

Ghasemi, J., and S. Asadpour. 2010. "Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT." ResearchGate. [Link]

-

PubChem. n.d. "4-(Pyridin-4-yl)benzoic acid." Accessed January 9, 2026. [Link]

-

D'Arienzo, M., et al. 2020. "Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine." AIR Unimi. [Link]

-

PharmaCompass.com. n.d. "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid." Accessed January 9, 2026. [Link]

-

D'Arienzo, M., et al. 2020. "Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine." ResearchGate. [Link]

-

Chadwick, K., et al. 2017. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir." Crystal Growth & Design 17 (5): 2388-2399. [Link]

-

Streng, E. S., and M. A. T. Blaskovich. 2023. "Intrinsic Solubility of Ionizable Compounds from pKa Shift." ACS Omega 8 (47): 44964-44971. [Link]

Sources

- 1. 4-Pyrimidin-2-yl-benzoic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. d-nb.info [d-nb.info]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 8. enamine.net [enamine.net]

- 9. helixchrom.com [helixchrom.com]

- 10. agilent.com [agilent.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Pyrimidin-2-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(Pyrimidin-2-yl)benzoic acid is a bifunctional molecule incorporating both a benzoic acid and a pyrimidine ring system. This structural motif is of significant interest to researchers in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors. A comprehensive understanding of its spectroscopic properties is paramount for structural verification, purity assessment, and quality control. This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Pyrimidin-2-yl)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying theoretical principles and a robust experimental protocol for data acquisition.

Introduction: The Structural and Chemical Landscape

4-(Pyrimidin-2-yl)benzoic acid presents a fascinating case for NMR analysis. The molecule consists of two distinct aromatic systems linked by a C-C bond:

-

A para-substituted benzene ring , which is an electron-rich system modified by an electron-withdrawing carboxylic acid group (-COOH) and an electron-withdrawing pyrimidinyl group.

-

A 2-substituted pyrimidine ring , which is an electron-deficient (π-deficient) heteroaromatic system.

The electronic interplay between these two rings dictates the chemical environment of each proton and carbon atom, resulting in a unique and predictable NMR fingerprint. This guide will deconstruct the expected spectrum by analyzing these substituent effects.

Foundational NMR Principles: Chemical Shift and Coupling

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), they align either with or against the field. The absorption of radiofrequency radiation can cause a "spin flip" between these energy states. The precise frequency required for this transition is the nucleus's resonance frequency.[2]

-

Chemical Shift (δ): The resonance frequency is highly sensitive to the local electronic environment. Electron density shields the nucleus from the external magnetic field, causing it to resonate at a lower frequency (upfield shift). Conversely, nearby electronegative atoms or groups withdraw electron density, deshielding the nucleus and causing it to resonate at a higher frequency (downfield shift).[3] Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[4]

-

Spin-Spin Coupling (J-Coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds.[5] This interaction, known as spin-spin coupling, causes NMR signals to split into multiple peaks (multiplets). The spacing between these peaks is the coupling constant (J), measured in Hertz (Hz).[6] The magnitude of J is independent of the spectrometer's magnetic field strength and provides crucial information about the connectivity and spatial relationship of atoms, typically through three bonds (³J).[7]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-(Pyrimidin-2-yl)benzoic acid is anticipated to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The acidic proton of the carboxyl group will also be present, typically as a broad singlet at a very downfield position.

Causality of Predicted Shifts and Multiplicities:

-

Benzoic Acid Protons (H-2', H-3', H-5', H-6'): The para-substitution pattern creates a symmetrical AA'BB' system. Protons H-3'/H-5' are adjacent to the electron-donating pyrimidinyl-substituted carbon, while H-2'/H-6' are adjacent to the electron-withdrawing carboxyl group. This results in two distinct chemical environments. They will appear as two doublets due to coupling with each other (ortho-coupling). The protons ortho to the pyrimidine ring (H-3'/H-5') are expected to be more shielded (upfield) than the protons ortho to the more strongly withdrawing carboxylic acid group (H-2'/H-6'). A typical ³J value for ortho-protons on a benzene ring is in the range of 6-10 Hz.[8]

-

Pyrimidine Protons (H-4, H-5, H-6): The pyrimidine ring is inherently electron-deficient, causing its protons to resonate at a downfield position compared to benzene. The two nitrogen atoms exert a strong deshielding effect. H-4 and H-6 are equivalent due to symmetry and will be deshielded by the adjacent nitrogen atoms. H-5 is situated between two carbons and will be the most upfield of the pyrimidine protons. The H-4/H-6 protons will appear as a doublet, coupled to H-5. The H-5 proton will appear as a triplet, as it is coupled to two equivalent protons (H-4 and H-6). Typical coupling constants in pyrimidine rings are observed.[9]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet far downfield, often above 10 ppm.[2][10]

Table 1: Predicted ¹H NMR Data for 4-(Pyrimidin-2-yl)benzoic acid

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~13.2 | broad singlet | - | 1H | -COOH | Highly deshielded acidic proton.[10] |

| ~8.95 | doublet | ~4.8 Hz | 2H | H-4, H-6 | Protons adjacent to ring nitrogens in an electron-deficient ring. |

| ~8.50 | doublet | ~8.4 Hz | 2H | H-3', H-5' | Ortho to the pyrimidine substituent, deshielded. |

| ~8.15 | doublet | ~8.4 Hz | 2H | H-2', H-6' | Ortho to the strongly electron-withdrawing -COOH group. |

| ~7.55 | triplet | ~4.8 Hz | 1H | H-5 | Proton situated between two carbons in the pyrimidine ring. |

Predicted ¹³C NMR Spectrum Analysis

Due to the molecule's symmetry (a C₂ axis passing through C-1', C-4', and the C2-C5 axis of the pyrimidine ring), several carbon atoms are chemically equivalent, reducing the total number of expected signals. We anticipate 8 distinct signals for the 11 carbon atoms.

Causality of Predicted Shifts:

-

Carboxyl Carbon (-COOH): This carbon is bonded to two highly electronegative oxygen atoms and will be the most deshielded signal in the spectrum, typically appearing around 165-180 ppm.[11]

-

Pyrimidine Carbons (C-2, C-4/6, C-5): The carbons in the heterocyclic ring are significantly influenced by the nitrogen atoms. Carbons adjacent to nitrogen (C-2, C-4, C-6) are highly deshielded. C-2, being bonded to the benzene ring and flanked by two nitrogens, will be particularly downfield. C-5, situated between two carbons, will be the most shielded of the pyrimidine carbons.

-

Benzoic Acid Carbons (C-1' to C-6'): The substituent effects are predictable. The carbon bearing the carboxyl group (C-1') and the carbon bearing the pyrimidine group (C-4') are quaternary and will have distinct chemical shifts. Due to symmetry, C-2' is equivalent to C-6', and C-3' is equivalent to C-5'.[12] The pyrimidine ring acts as an electron-withdrawing group, influencing the shifts of the attached benzene ring carbons.

Table 2: Predicted ¹³C NMR Data for 4-(Pyrimidin-2-yl)benzoic acid

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | -COOH | Standard chemical shift for a carboxylic acid carbon.[11] |

| ~164.0 | C-2 | Pyrimidine carbon attached to the benzene ring and flanked by two nitrogens. |

| ~157.5 | C-4, C-6 | Equivalent pyrimidine carbons adjacent to one nitrogen. |

| ~142.0 | C-4' | Aromatic carbon attached to the pyrimidine substituent. |

| ~135.0 | C-1' | Aromatic carbon attached to the -COOH group. |

| ~130.5 | C-2', C-6' | Equivalent aromatic carbons ortho to the -COOH group. |

| ~128.0 | C-3', C-5' | Equivalent aromatic carbons meta to the -COOH group. |

| ~122.0 | C-5 | Pyrimidine carbon not directly bonded to nitrogen. |

Experimental Protocols for Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is a self-validating system for the analysis of 4-(Pyrimidin-2-yl)benzoic acid.

Sample Preparation

Rationale for Solvent Choice: The presence of a carboxylic acid necessitates a polar, aprotic solvent to ensure solubility and to observe the exchangeable acidic proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice as it readily dissolves the compound and its residual proton peak (~2.50 ppm) does not typically interfere with the aromatic signals of interest.[13][14]

-

Step 1: Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[15]

-

Step 2: Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Step 3: Solubilization: Gently agitate or sonicate the vial until the sample is completely dissolved.

-

Step 4: Transfer: Using a clean glass Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Step 5: Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[16][17]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay helps in observing quaternary carbons.

-

Number of Scans: 1024-4096 scans, necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply Fourier Transform to the Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Visualization of Structure and Workflow

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 4-(Pyrimidin-2-yl)benzoic acid with the IUPAC numbering used for the predicted NMR assignments.

Caption: Structure of 4-(Pyrimidin-2-yl)benzoic acid with atom numbering for NMR.

Experimental Workflow Diagram

This diagram outlines the logical flow from sample preparation to final data analysis, ensuring a systematic and reproducible approach.

Caption: Standardized workflow for NMR analysis of 4-(Pyrimidin-2-yl)benzoic acid.

Conclusion

The structural elucidation of 4-(Pyrimidin-2-yl)benzoic acid via ¹H and ¹³C NMR spectroscopy is a clear and systematic process when guided by the fundamental principles of chemical shifts and spin-spin coupling. The predicted spectra reveal a distinct set of signals characterized by the downfield shifts of the electron-deficient pyrimidine protons and the classic AA'BB' pattern of the para-substituted benzoic acid ring. This in-depth guide provides the theoretical foundation, predictive data, and a robust experimental protocol to empower researchers in the unambiguous identification and characterization of this important chemical entity, ensuring high standards of scientific integrity and reproducibility in their work.

References

-

Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry IUPUI. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

-

Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet. Retrieved from [Link]

-

ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry Notes. (2018, December 2). NMR spectroscopy principle, Instrumentation, Application, Chemical shift, Spin-spin coupling constant, and Integration. Retrieved from [Link]

-

Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supporting Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 6). Coupling in Proton NMR [Video]. YouTube. Retrieved from [Link]

-